molecular formula C9H18N2O2 B14409355 2-Ethoxy-5,5-dimethyl-2-(propan-2-yl)-2,5-dihydro-1,3,4-oxadiazole CAS No. 87938-03-2

2-Ethoxy-5,5-dimethyl-2-(propan-2-yl)-2,5-dihydro-1,3,4-oxadiazole

Cat. No.: B14409355
CAS No.: 87938-03-2
M. Wt: 186.25 g/mol
InChI Key: SVWKWZRDRPQCFC-UHFFFAOYSA-N
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Description

2-Ethoxy-5,5-dimethyl-2-(propan-2-yl)-2,5-dihydro-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5,5-dimethyl-2-(propan-2-yl)-2,5-dihydro-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 2,2-dimethylpropanal in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5,5-dimethyl-2-(propan-2-yl)-2,5-dihydro-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro-oxadiazole derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide and potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole-2-carboxylic acid derivatives, while reduction can produce dihydro-oxadiazole compounds.

Scientific Research Applications

2-Ethoxy-5,5-dimethyl-2-(propan-2-yl)-2,5-dihydro-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Ethoxy-5,5-dimethyl-2-(propan-2-yl)-2,5-dihydro-1,3,4-oxadiazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-2-propan-2-yl-2H-1,3-thiazole: Similar in structure but contains a thiazole ring instead of an oxadiazole ring.

    5,5-Dimethyl-2-propan-2-yloxolan-3-ol: Contains an oxolan ring and is used in different applications.

Uniqueness

2-Ethoxy-5,5-dimethyl-2-(propan-2-yl)-2,5-dihydro-1,3,4-oxadiazole is unique due to its specific oxadiazole ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

87938-03-2

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

2-ethoxy-5,5-dimethyl-2-propan-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C9H18N2O2/c1-6-12-9(7(2)3)11-10-8(4,5)13-9/h7H,6H2,1-5H3

InChI Key

SVWKWZRDRPQCFC-UHFFFAOYSA-N

Canonical SMILES

CCOC1(N=NC(O1)(C)C)C(C)C

Origin of Product

United States

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